For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure and Function of Nesiritide
This technical guide provides a comprehensive overview of the molecular structure, physiological function, and key experimental data related to nesiritide. Nesiritide is the recombinant form of the 32-amino acid human B-type natriuretic peptide (hBNP), a hormone produced by the ventricular myocardium in response to wall stress and volume overload.[1][2][3] It is utilized in clinical settings for its vasodilatory, diuretic, and natriuretic properties, primarily in the treatment of acutely decompensated heart failure.[4][5]
Molecular Structure and Properties
Nesiritide is a single-chain polypeptide manufactured from E. coli using recombinant DNA technology.[2][6][7] It possesses the identical 32-amino acid sequence as the endogenous hBNP.[2][6][8] A key structural feature is a 17-amino acid ring formed by an intramolecular disulfide bond between the cysteine residues at positions 10 and 26.[3][8] This ring is crucial for its biological activity and receptor binding.[3]
Amino Acid Sequence: Ser-Pro-Lys-Met-Val-Gln-Gly-Ser-Gly-Cys-Phe-Gly-Arg-Lys-Met-Asp-Arg-Ile-Ser-Ser-Ser-Ser-Gly-Leu-Gly-Cys-Lys-Val-Leu-Arg-Arg-His[3]
Quantitative Data: Physicochemical and Pharmacokinetic Properties
The following tables summarize the key quantitative properties of nesiritide.
Table 1: Physicochemical Properties of Nesiritide
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄₃H₂₄₄N₅₀O₄₂S₄ | [1][2][6][9][10] |
| Molecular Weight | 3464.0 g/mol | [1][2][6][9] |
| Amino Acid Count | 32 | [1][4][9] |
| Appearance | White to off-white lyophilized powder |[2][6] |
Table 2: Pharmacokinetic Parameters of Nesiritide
| Parameter | Value | Reference |
|---|---|---|
| Administration | Intravenous (IV) bolus followed by continuous infusion | [1][11] |
| Disposition | Biphasic | [4][8][11] |
| Initial Elimination Half-Life (t½α) | ~2 minutes | [8][11] |
| Terminal Elimination Half-Life (t½β) | ~18 minutes | [8][11] |
| Volume of Distribution (Vd) | 0.19 L/kg | [9] |
| Clearance Mechanisms | 1. Binding to clearance receptors (NPR-C) with cellular internalization and lysosomal proteolysis. 2. Proteolytic cleavage by neutral endopeptidases. 3. Renal filtration. |[4][9][11] |
Table 3: Receptor Binding Affinity
| Receptor | Ligand | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Natriuretic Peptide Receptor-A (NPR-A) | Nesiritide | 7.3 pM | [12] |
| Natriuretic Peptide Receptor-C (NPR-C) | Nesiritide | 13 pM |[12] |
Molecular Function and Mechanism of Action
Nesiritide exerts its physiological effects by mimicking endogenous hBNP.[5] Its primary mechanism involves binding to and activating the particulate guanylate cyclase receptor, specifically the natriuretic peptide receptor-A (NPR-A), which is highly expressed on the surface of vascular smooth muscle and endothelial cells.[3][4][6][11][13]
Activation of NPR-A stimulates its intrinsic guanylate cyclase activity, leading to the intracellular conversion of guanosine triphosphate (GTP) to guanosine 3',5'-cyclic monophosphate (cGMP).[3][4][6][9][13] The elevated intracellular concentration of cGMP acts as a second messenger, orchestrating a cascade of downstream effects.[4][6][8]
The principal physiological outcomes of this signaling pathway include:
-
Balanced Vasodilation: cGMP-mediated signaling causes the relaxation of vascular smooth muscle, resulting in potent and balanced dilation of both arteries and veins.[3][5] This reduces both cardiac preload and afterload, decreasing myocardial wall stress.[3]
-
Neurohormonal Modulation: Nesiritide facilitates cardiovascular homeostasis through the negative regulation of the renin-angiotensin-aldosterone system (RAAS).[4][9][14] This counter-regulatory effect helps restore a more favorable neurohormonal balance in patients with heart failure.[3]
-
Renal Effects: The peptide promotes both natriuresis (sodium excretion) and diuresis (water excretion), which aids in reducing fluid overload.[4][9][11][14]
Signaling Pathway Visualization
Caption: Nesiritide signaling cascade from receptor binding to physiological effects.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of nesiritide's function.
Protocol: Isolated Tissue Vasodilation Assay
This in vitro experiment is designed to directly measure the vasodilatory effect of nesiritide on vascular tissues.
Objective: To determine if nesiritide can relax pre-contracted human arterial and venous tissue preparations.
Methodology:
-
Tissue Preparation: Obtain isolated human arterial (e.g., internal mammary artery) and venous (e.g., saphenous vein) tissue samples.[6][8]
-
Mounting: Mount the tissue rings in an organ bath containing a physiological salt solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Contraction: Pre-contract the tissues with a vasoconstricting agent, such as endothelin-1 or the alpha-adrenergic agonist phenylephrine, to induce a stable, tonic contraction.[6][8][9]
-
Nesiritide Administration: Add cumulative concentrations of nesiritide to the organ bath.
-
Measurement: Record the isometric tension of the tissue rings. A decrease in tension indicates smooth muscle relaxation.
-
Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the agonist. Construct concentration-response curves to determine potency (EC₅₀).
Protocol: Clinical Trial for Acutely Decompensated Heart Failure (ADHF)
This section outlines a generalized protocol based on key clinical trials like the Vasodilation in the Management of Acute Congestive Heart Failure (VMAC) and the Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure (ASCEND-HF) trials.[14][15][16][17]
Objective: To assess the safety and efficacy of nesiritide for treating patients with ADHF who present with dyspnea at rest or with minimal activity.[2][6]
Methodology:
-
Study Design: A prospective, randomized, double-blind, placebo- or active-controlled (e.g., intravenous nitroglycerin) multicenter trial.[15][16][17]
-
Patient Population: Hospitalized patients with a primary diagnosis of decompensated heart failure, characterized by dyspnea at rest.
-
Drug Administration:
-
Administer a recommended intravenous (IV) bolus of 2 mcg/kg over approximately 60 seconds.[7][11]
-
Immediately follow the bolus with a continuous IV infusion at a fixed dose of 0.01 mcg/kg/min.[7][11]
-
The total duration of infusion can range from several hours to 48-96 hours, with close monitoring of blood pressure.[2][11]
-
-
Primary Endpoints:
-
Hemodynamic: Change in Pulmonary Capillary Wedge Pressure (PCWP) from baseline, typically measured at 3 hours post-administration.[6][14]
-
Symptomatic: Change in patient-reported dyspnea at 3 or 6 hours.[14][15]
-
Clinical Outcomes: A composite of all-cause mortality and rehospitalization for heart failure within 30 days.[15]
-
-
Safety Endpoints: Incidence of symptomatic hypotension and changes in renal function.[11][15]
-
Data Analysis: Compare the outcomes between the nesiritide group and the control group using appropriate statistical methods to determine efficacy and safety.
Experimental Workflow Visualization
Caption: Generalized workflow for a randomized controlled trial of nesiritide.
References
- 1. Nesiritide - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Nesiritide | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Nesiritide for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natrecor (Nesiritide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Nesiritide | C143H244N50O42S4 | CID 71308561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Facebook [cancer.gov]
- 14. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 16. Acute study of clinical effectiveness of nesiritide in decompensated heart failure: nesiritide redux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ASCEND-HF trial: an acute study of clinical effectiveness of nesiritide and decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
